Benzoic acid;4-methoxybutan-1-ol
Description
Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used as a preservative in food, cosmetics, and pharmaceuticals due to its antimicrobial properties . Its derivatives, such as 4-hydroxybenzoic acid and 4-methoxybenzoic acid, exhibit varied biological activities, including antioxidant and anti-inflammatory effects .
Properties
CAS No. |
65597-16-2 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
benzoic acid;4-methoxybutan-1-ol |
InChI |
InChI=1S/C7H6O2.C5H12O2/c8-7(9)6-4-2-1-3-5-6;1-7-5-3-2-4-6/h1-5H,(H,8,9);6H,2-5H2,1H3 |
InChI Key |
YTBQYKPGBRFOIO-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Fischer esterification involves the acid-catalyzed condensation of benzoic acid and 4-methoxybutan-1-ol. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is typically used to protonate the carbonyl group, facilitating nucleophilic attack by the alcohol.
Reaction Conditions
- Molar Ratio : Benzoic acid (1 eq), 4-methoxybutan-1-ol (1.2–2 eq), H₂SO₄ (1–5 mol%)
- Temperature : Reflux (100–120°C)
- Solvent : Toluene or xylene (to remove water via azeotropic distillation)
- Time : 6–24 hours
Example Protocol
A mixture of benzoic acid (12.2 g, 0.1 mol), 4-methoxybutan-1-ol (13.2 g, 0.12 mol), and H₂SO₄ (0.5 mL) in toluene (100 mL) was refluxed for 12 hours. Water was removed using a Dean-Stark trap. The crude product was washed with NaHCO₃, dried (MgSO₄), and distilled under reduced pressure to yield 4-methoxybutyl benzoate (18.4 g, 82%).
Advantages
- Simple setup, cost-effective.
- Suitable for bulk production.
Limitations
- Equilibrium-driven, requiring excess alcohol.
- Acid-sensitive substrates may degrade.
Acid Chloride Method
Synthesis of Benzoyl Chloride
Benzoic acid is first converted to benzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].
Reaction Conditions
- Reagents : Benzoic acid (1 eq), SOCl₂ (1.2 eq), catalytic DMF
- Temperature : 60–80°C
- Solvent : Dichloromethane (DCM) or neat
- Time : 2–4 hours
Example Protocol
Benzoic acid (12.2 g, 0.1 mol) and SOCl₂ (14.3 mL, 0.2 mol) were heated at 70°C for 3 hours. Excess SOCl₂ was removed under vacuum to yield benzoyl chloride (14.0 g, 95%).
Esterification with 4-Methoxybutan-1-ol
Benzoyl chloride reacts with 4-methoxybutan-1-ol in the presence of a base (e.g., pyridine or triethylamine).
Reaction Conditions
- Molar Ratio : Benzoyl chloride (1 eq), 4-methoxybutan-1-ol (1.1 eq), pyridine (1.5 eq)
- Temperature : 0°C → room temperature
- Solvent : DCM or THF
- Time : 2–6 hours
Example Protocol
Benzoyl chloride (14.0 g, 0.1 mol) was added dropwise to a stirred solution of 4-methoxybutan-1-ol (11.0 g, 0.11 mol) and pyridine (12 mL) in DCM (100 mL) at 0°C. The mixture was stirred for 4 hours, washed with HCl (1M), dried (MgSO₄), and concentrated to yield 4-methoxybutyl benzoate (19.8 g, 89%).
Advantages
- High yields, minimal side reactions.
- Compatible with sterically hindered alcohols.
Limitations
- Handling corrosive reagents (SOCl₂).
- Requires anhydrous conditions.
Coupling Reagent-Assisted Esterification
Use of TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate)
TFFH activates carboxylic acids for esterification without forming acidic byproducts.
Reaction Conditions
- Reagents : Benzoic acid (1 eq), 4-methoxybutan-1-ol (1.1 eq), TFFH (1.1 eq), DMAP (10 mol%)
- Temperature : Room temperature
- Solvent : DCM or acetonitrile
- Time : 12–24 hours
Example Protocol
Benzoic acid (12.2 g, 0.1 mol), TFFH (27.6 g, 0.11 mol), and DMAP (1.2 g) in DCM (150 mL) were stirred for 30 minutes. 4-Methoxybutan-1-ol (11.0 g, 0.11 mol) was added, and the mixture was stirred overnight. The product was purified via flash chromatography (hexane/EtOAc) to yield 4-methoxybutyl benzoate (20.1 g, 91%).
Advantages
- Mild conditions, suitable for sensitive substrates.
- No racemization in chiral systems.
Limitations
- High cost of coupling reagents.
- Requires chromatographic purification.
Industrial-Scale Synthesis (Adapted from n-Butyl Benzoate Production)
Solid Acid Catalysis
A patent describing n-butyl benzoate synthesis (CN103012151A) was adapted for 4-methoxybutyl benzoate.
Reaction Conditions
- Catalyst : Sodium pyrosulfate (5–10 mol%)
- Molar Ratio : Benzoic acid (1 eq), 4-methoxybutan-1-ol (1.3 eq)
- Temperature : 115–150°C
- Solvent : Neat (solvent-free)
- Time : 4–8 hours
Example Protocol
Benzoic acid (24.0 kg, 196 mol), 4-methoxybutan-1-ol (28.6 kg, 255 mol), and sodium pyrosulfate (3.5 kg) were heated at 140°C for 6 hours. The mixture was neutralized with NaHCO₃, filtered, and distilled to yield 4-methoxybutyl benzoate (38.2 kg, 87%).
Advantages
- Solvent-free, eco-friendly.
- Catalyst recyclability.
Comparative Analysis of Methods
| Method | Yield | Temperature | Cost | Scalability |
|---|---|---|---|---|
| Fischer Esterification | 75–82% | 100–120°C | Low | High |
| Acid Chloride | 85–89% | 0–25°C | Moderate | Moderate |
| Coupling Reagents | 88–91% | 25°C | High | Low |
| Solid Acid Catalysis | 85–87% | 140°C | Low | High |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;4-methoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in 4-methoxybutan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The methoxy group in 4-methoxybutan-1-ol can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) are employed.
Major Products Formed
Oxidation: 4-methoxybutanoic acid or 4-methoxybutanal.
Reduction: Benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid;4-methoxybutan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of benzoic acid;4-methoxybutan-1-ol involves its interaction with various molecular targets. The carboxylic acid group in benzoic acid can form hydrogen bonds with biological molecules, affecting their structure and function. The methoxy group in 4-methoxybutan-1-ol can participate in hydrophobic interactions, influencing the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoic Acid Derivatives
Benzoic acid derivatives differ in substituents on the benzene ring, influencing their physicochemical and biological properties:
Key Findings :
- Extraction Efficiency: Benzoic acid’s high distribution coefficient (log P = 1.87) enables rapid extraction in emulsion liquid membranes, outperforming acetic acid (log P = -0.17) and phenol .
- Toxicity : Quantitative structure-toxicity relationship (QSTR) models show that methoxy and hydroxy groups reduce acute toxicity in mice, with 4-methoxybenzoic acid having a higher LD₅₀ than benzoic acid .
- Bioactivity : Cinnamic acid derivatives (e.g., ferulic acid) exhibit superior antioxidant activity compared to benzoic acid analogs due to resonance stabilization of radicals .
4-Methoxybutan-1-ol and Analogous Alcohols
Methoxy-substituted alcohols vary in hydrophobicity and reactivity:
Key Findings :
- Esterification: Long-chain alcohols like dodecan-1-ol require acid catalysts (e.g., 4-methylbenzenesulfonic acid) for efficient esterification with benzoic acid, unlike methanol or ethanol .
- Hydrophobicity : Methoxy groups enhance solubility in organic phases, critical for membrane-based separation processes .
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